molecular formula C13H16O3 B13639120 Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate

Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate

Cat. No.: B13639120
M. Wt: 220.26 g/mol
InChI Key: HLQNWWKCUIKNIL-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Organic Chemistry

The discovery of this compound is rooted in the broader evolution of epoxide chemistry. While ethylene oxide derivatives were first synthesized in 1859 by Charles-Adolphe Wurtz, the development of complex trisubstituted epoxides like this compound emerged much later, paralleling advances in stereoselective oxidation techniques. The compound’s specific synthesis likely originated from mid-20th-century efforts to functionalize epoxide rings with aromatic and aliphatic groups, building upon Lefort’s 1931 direct oxidation method for ethylene oxide.

Key milestones include:

  • 1960s–1970s : Development of Darzens condensation techniques enabling the formation of α,β-epoxy esters from aldehydes and α-halo carbonyl compounds.
  • 1980s–1990s : Application of asymmetric catalysis to control stereochemistry in trisubstituted epoxides.
  • 2000s–Present : Utilization in polymer science as crosslinking agents and precursors to polyfunctional alcohols.

The compound’s PubChem entry (CID 12343905), created in 2007 and last modified in 2025, reflects its growing relevance in chemical databases.

Relevance Within the Class of Oxirane-Carboxylate Derivatives

This derivative occupies a distinct niche among oxirane-carboxylates due to its dual steric and electronic effects:

Property Comparison to Simple Oxiranes Implications
Ring Strain Higher than ethylene oxide Enhanced reactivity in ring-opening
Steric Bulk Greater than methyl oxirane-2-carboxylate Stereochemical control in reactions
Electron Distribution Polarized by ester and aryl groups Directional reactivity in nucleophilic attacks

The phenyl group introduces π-π stacking capabilities absent in aliphatic analogs, while the isopropyl moiety creates steric hindrance that influences reaction trajectories. These features make it particularly valuable for:

  • Constructing chiral auxiliaries in asymmetric synthesis
  • Serving as a diester precursor in polymer crosslinking
  • Acting as a model substrate for studying steric effects on epoxide ring-opening kinetics

Overview of Research Significance and Academic Interest

Three key research frontiers dominate current studies:

1. Synthetic Methodology Development
Recent work optimizes Darzens-type condensations using phase-transfer catalysts, achieving reported yields up to 92% for analogous structures. The compound’s synthesis from chloroacetonitrile derivatives exemplifies modern trends in atom-efficient epoxidation.

2. Materials Science Applications
In polymer chemistry, ring-opening polymerization of such epoxides produces networks with tunable glass transition temperatures (Tg). For example:

$$ \text{Epoxide} + \text{Diamine} \rightarrow \text{Crosslinked Polymer} $$

The phenyl groups enhance thermal stability, while ester functionalities permit post-polymerization modifications.

3. Mechanistic Studies
Researchers employ density functional theory (DFT) calculations to model nucleophilic attack trajectories on the oxirane ring, revealing how the isopropyl group directs regioselectivity in acid-catalyzed hydrolyses.

Scope and Limitations of Current Academic Inquiry

While significant progress has been made, several constraints shape contemporary research:

Scope

  • Stereochemical Control : Investigations into chiral induction using proline-based catalysts
  • Green Chemistry : Development of solvent-free epoxidation protocols
  • Computational Modeling : Prediction of ring-opening pathways under varying pH conditions

Limitations

  • Synthetic Complexity : Multi-step synthesis requiring careful purification at each stage
  • Characterization Challenges : Difficulty in resolving stereoisomers via conventional NMR
  • Stability Issues : Sensitivity to moisture during long-term storage

Ongoing studies aim to address these limitations through continuous-flow synthesis systems and advanced chromatographic separation techniques.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate

InChI

InChI=1S/C13H16O3/c1-9(2)13(10-7-5-4-6-8-10)11(16-13)12(14)15-3/h4-9,11H,1-3H3

InChI Key

HLQNWWKCUIKNIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(O1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound predominantly involves the epoxidation of an alkene precursor containing the appropriate substituents. The key step is the formation of the oxirane ring (epoxide) by oxidation of the corresponding alkene or methylene-substituted carboxylic acid ester.

Oxidation of Substituted Methylenecarboxylic Acid Esters

According to US patent US4324796A, substituted oxiranecarboxylic acids and their esters are prepared by oxidation of substituted methylenecarboxylic acids or their esters using peroxo compounds as oxidizing agents. The reaction conditions include:

  • Oxidizing agents: m-chloroperbenzoic acid (mCPBA) is preferred, but alternatives like hydrogen peroxide, peracetic acid, trifluoroperacetic acid, and 3,5-dinitroperbenzoic acid are also suitable.

  • Solvents: Aromatic or chlorinated hydrocarbons such as benzene, toluene, methylene chloride, or chloroform.

  • Temperature: Typically between 0°C and the boiling point of the solvent, preferably 20°C to 70°C.

  • Reaction time: Stirring for approximately 24 hours.

  • Workup: After reaction completion, the mixture is concentrated under reduced pressure, extracted with diethyl ether, acidified, and further extracted to isolate the epoxide ester.

This method yields the methyl ester of the oxirane carboxylic acid with good purity and yield.

Epoxidation of Phenylpropenes

The compound can also be synthesized via epoxidation of phenyl-substituted alkenes (phenylpropenes) bearing an isopropyl substituent at the 3-position. This approach involves:

  • Using peroxy acids such as mCPBA to convert the alkene double bond into the oxirane ring.

  • Controlled temperature conditions (0–25°C) to maximize selectivity and minimize side reactions.

  • Solvent systems like dichloromethane or ethyl acetate.

  • Purification via column chromatography or recrystallization to obtain high purity.

Alternative Oxidation Using Permaleic Acid

A related patent (WO1983000334A1) describes the use of permaleic acid generated in situ by reacting maleic anhydride with hydrogen peroxide in methylene chloride at low temperature (0 to -5°C). The permaleic acid solution is then reacted with the alkene ester precursor under reflux for 16 hours to yield the epoxide carboxylate ester. Subsequent workup involves filtration, washing with sodium bicarbonate, sodium bisulfite treatment to remove peroxides, and distillation to isolate the product.

Summary of Key Preparation Methods

Method Starting Material Oxidizing Agent Solvent Temperature Reaction Time Yield Notes
Oxidation of substituted methylenecarboxylic acid esters 2-methylene substituted phenylpropanoate esters m-Chloroperbenzoic acid (mCPBA) Benzene, toluene, methylene chloride 20–70°C ~24 h High (up to 70-80%) Standard epoxidation; well-established
Epoxidation of phenylpropenes Phenyl-substituted alkene with isopropyl group mCPBA or peracids Dichloromethane, ethyl acetate 0–25°C Several hours Moderate to high Requires careful temperature control
Permaleic acid oxidation Alkene ester precursor Permaleic acid (from maleic anhydride + H2O2) Methylene chloride Reflux (~40°C) 16 h Moderate (~65-75%) In situ generation of oxidant; longer reaction time

Data Table: Typical Reaction Conditions and Yields

Parameter Typical Values Comments
Oxidant concentration 1.0–1.5 equivalents Slight excess to ensure complete conversion
Solvent volume 5–10 mL per gram of substrate Ensures good solubility and reaction homogeneity
Reaction temperature 0–25°C (epoxidation), 20–70°C (ester oxidation) Lower temperatures favor selectivity
Reaction time 4–24 hours Dependent on method and scale
Yield 65–80% Depends on purification efficiency
Purity >95% (HPLC/NMR) Confirmed by analytical techniques

Analytical Techniques for Characterization

Final Remarks

The preparation of this compound is well-documented through oxidation of methylene-substituted carboxylic acid esters or direct epoxidation of phenyl-substituted alkenes. The choice of oxidizing agent, solvent, temperature, and purification methods critically influences the yield and purity of the final product. The compound's reactive oxirane ring underpins its utility as an intermediate in organic synthesis and potential applications in chemical and biological research.

Chemical Reactions Analysis

Ring-Opening Reactions with Nucleophiles

The epoxide’s strained ring undergoes nucleophilic attack, enabling selective functionalization. Key pathways include:

Azide-Mediated Opening and Aziridine Formation

Reaction with sodium azide followed by Staudinger reduction produces aziridine derivatives :

  • Step 1 : Nucleophilic attack by azide ion at the less hindered epoxide carbon, forming an azido alcohol intermediate.

  • Step 2 : Treatment with triphenylphosphine induces ring closure via nitrogen extrusion, yielding methyl 3-isopropyl-3-phenylaziridine-2-carboxylate.

Reagents/ConditionsProductsYield
NaN₃, H₂O/EtOH, 0°C → RTAzido alcohol intermediate65–75%
PPh₃, CH₃CN, RTAziridine ester60–66%

This method preserves stereochemistry, with optical purity exceeding 95% for enantiomeric products .

Reaction with Benzene-1,2-Diamine

Under acidic conditions, the epoxide reacts with benzene-1,2-diamine to form heterocyclic derivatives :

  • Conditions : Boiling acetic acid.

  • Products :

    • (2S,3S)-isomers yield (L)-menthyl (2S,3S)-2-hydroxy-3-(2-methylbenzimidazol-1-yl)-3-arylpropanoates.

    • Racemic mixtures produce 3-hydroxy-4-aryl-4,5-dihydro-1H-benzo[b] diazepin-2(3H)-ones.

Hydrolysis to Phenylacetone (P-2-P)

The ester undergoes hydrolysis under acidic or basic conditions to yield phenylacetone, a Schedule II precursor :

ConditionsProducts
H₂SO₄ (aq), reflux1-Phenyl-2-propanone (P-2-P) + CO₂↑
NaOH (aq), RTSodium carboxylate + methanol

This reaction is pivotal in illicit amphetamine synthesis, necessitating international controls under the UNODC framework .

Substitution Reactions

The epoxide’s electrophilic carbons react with nucleophiles, enabling diverse functionalization:

NucleophileConditionsProducts
NH₃H₂O, RTβ-Amino alcohol derivatives
H₂OH⁺ or OH⁻ catalystVicinal diol
R-OHAcidic conditionsβ-Alkoxy alcohols

For example, methanol under acidic conditions produces methyl β-methoxy-3-isopropyl-3-phenylpropanoate .

Oxidation and Reduction Pathways

The epoxide’s reactivity extends to redox transformations:

Oxidation

  • Reagents : KMnO₄ (acidic) or m-CPBA.

  • Products : Cleavage to ketones or formation of diepoxy derivatives.

Reduction

  • Reagents : LiAlH₄ or H₂/Pd-C.

  • Products : Corresponding alcohols (e.g., 3-isopropyl-3-phenylpropane-1,2-diol).

Comparative Reactivity

The isopropyl group enhances steric hindrance, directing nucleophilic attack to the less substituted carbon. This contrasts with simpler epoxides like methyl 3-phenyloxirane-2-carboxylate, which exhibit faster reaction kinetics .

Mechanism of Action

The mechanism of action of Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets, including enzymes and other proteins, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Oxirane Carboxylates

Compound Name Substituents (3-position) Ester Group Molecular Formula Molecular Weight (g/mol) Key References
Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate* Phenyl, isopropyl Methyl C₁₄H₁₆O₃ 248.27 (calculated) Inferred
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate Methyl, isopropyl Ethyl C₁₀H₁₆O₃ 184.23
Ethyl 3-cyclopropyl-3-phenyloxirane-2-carboxylate Phenyl, cyclopropyl Ethyl C₁₄H₁₆O₃ 232.27
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate Phenyl, methyl Methyl C₁₀H₁₀O₃ 178.18

*Note: The molecular weight of the target compound is calculated based on its inferred formula.

Key Observations:

Steric Effects: The isopropyl group in the target compound introduces greater steric hindrance compared to the cyclopropyl (in Ethyl 3-cyclopropyl-3-phenyloxirane-2-carboxylate) or methyl (in Methyl (2R,3S)-3-phenyloxirane-2-carboxylate) groups. This may reduce nucleophilic attack rates at the epoxide ring .

Ester Group Influence :

  • Methyl esters (e.g., target compound) exhibit lower hydrophobicity compared to ethyl esters (e.g., Ethyl 3-cyclopropyl-3-phenyloxirane-2-carboxylate), impacting solubility in polar solvents .

Stereochemical Considerations :

  • Compounds like Methyl (2R,3S)-3-phenyloxirane-2-carboxylate (CAS: 19190-80-8) highlight the importance of stereochemistry in reactivity and biological activity. The target compound’s stereochemical configuration (if defined) could similarly affect its functional properties .

Q & A

Q. What are the optimal synthetic conditions for Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves epoxidation of a precursor alkene using peracids (e.g., mCPBA) under controlled temperatures (0–25°C). Solvent choice (e.g., dichloromethane or ethyl acetate) impacts reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical. Purity validation requires NMR (monitoring oxirane proton signals at δ 3.5–4.5 ppm) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm ester carbonyl (δ ~165–170 ppm) and oxirane ring protons.
  • X-ray Crystallography : Single-crystal diffraction (using SHELX for refinement ) resolves stereochemistry. ORTEP-III visualizes thermal ellipsoids for steric strain analysis .
  • HPLC : Reverse-phase HPLC (method adapted from drug analysis protocols ) quantifies impurities (<2% threshold).

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Use nitrile gloves and EN 166-certified eye protection to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Storage at 2–8°C in amber vials minimizes degradation. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictions in crystallographic data between refinement software (e.g., SHELX vs. OLEX2) be resolved for this compound?

  • Methodological Answer : Cross-validate refinement parameters: Compare R-factors, electron density maps, and residual peaks. Use SHELXL’s robust least-squares refinement for high-resolution data, and verify hydrogen bonding networks with ORTEP-generated diagrams . Discrepancies in torsion angles >5° warrant re-evaluation of crystal quality or data collection settings.

Q. What computational strategies integrate with experimental data to elucidate reaction mechanisms involving the oxirane ring?

  • Methodological Answer : Perform DFT calculations (Gaussian or ORCA) to model ring-opening reactions under acidic/basic conditions. Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots). Validate stereochemical outcomes using X-ray structures refined via SHELX .

Q. How can conflicting enantiomeric purity results from chiral HPLC and polarimetry be reconciled?

  • Methodological Answer : Optimize chiral HPLC conditions: Use amylose-based columns and isopropanol/hexane mobile phases. Cross-check with circular dichroism (CD) spectroscopy for absolute configuration. Discrepancies may arise from solvent polarity effects on optical rotation; recalibrate polarimetry standards using racemic mixtures .

Q. What experimental designs assess the steric effects of isopropyl/phenyl groups on oxirane reactivity?

  • Methodological Answer : Conduct competitive kinetics with nucleophiles (e.g., amines/thiols) under varying steric environments. Compare rate constants (k) via 1^1H NMR integration. Correlate results with X-ray-derived Bürgi-Dunitz angles (from ORTEP diagrams ) to quantify steric hindrance.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in NMR and HPLC purity assessments?

  • Methodological Answer : NMR may underestimate impurities if signals overlap. Use 19^{19}F NMR (if fluorinated analogs exist) or 2D-COSY to resolve overlaps. Cross-validate with HPLC-MS to detect low-abundance byproducts. Adjust integration parameters in NMR and ensure HPLC calibration with certified standards .

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